4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
The compound 4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule that combines several functional groups, including benzimidazole, pyrrolidinone, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Attachment of the phenoxyethyl group: This step involves the nucleophilic substitution reaction where the benzimidazole core reacts with 3,5-dimethylphenoxyethyl halide in the presence of a base.
Formation of the pyrrolidinone ring: This can be synthesized by cyclization of an appropriate amine with a carboxylic acid derivative.
Final coupling: The intermediate compounds are then coupled under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one:
Medicinal Chemistry: The compound may be investigated for its potential as an antimicrobial, antiviral, or anticancer agent due to its unique structural features.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may act as an agonist or antagonist at specific receptors, modulating their activity.
Pathways: The compound may influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one: can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core and may have similar biological activities.
Pyrrolidinone derivatives: Compounds with the pyrrolidinone ring may exhibit similar pharmacological properties.
Phenoxyethyl derivatives: These compounds may have similar chemical reactivity and biological effects.
The uniqueness of This compound lies in its combination of these functional groups, which may confer distinct biological activities and chemical properties.
Biological Activity
The compound 4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of multiple functional groups, including a benzodiazole moiety and a pyrrolidinone structure. Its chemical formula can be represented as:
This configuration suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.
Biological Activity Overview
Research indicates that compounds similar to this structure exhibit diverse biological activities, including:
- Antimicrobial Activity : Some derivatives have shown significant antibacterial and antifungal properties. For instance, related benzodiazole compounds have been tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating moderate to strong inhibition zones .
- Anti-inflammatory Effects : The presence of the benzodiazole ring is often associated with anti-inflammatory activity. Studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
- Analgesic Properties : Certain analogs have been reported to possess analgesic effects in animal models, suggesting potential applications in pain management .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that similar compounds act by inhibiting specific enzymes involved in pathogen metabolism or inflammatory processes. For example, inhibition of cyclooxygenase (COX) enzymes has been linked to anti-inflammatory effects .
- Interaction with Receptors : The compound may interact with neurotransmitter receptors or other cellular targets, influencing pain perception or immune response. This interaction can lead to modulation of signaling pathways critical for inflammation and pain .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of a series of benzodiazole derivatives against various bacterial strains. The results indicated that specific substitutions on the benzodiazole ring significantly enhanced antimicrobial potency .
- Anti-inflammatory Studies : In a controlled trial involving animal models, a derivative similar to the target compound was shown to reduce edema and inflammatory markers significantly compared to control groups .
- Analgesic Activity Assessment : Another study utilized behavioral assays in rodents to assess pain relief efficacy. Results demonstrated that certain derivatives provided significant analgesic effects comparable to established analgesics like ibuprofen .
Data Table: Biological Activities of Related Compounds
Compound Structure | Activity Type | Test Organisms/Models | Observed Effects |
---|---|---|---|
Benzodiazole Derivative A | Antibacterial | E. coli, S. aureus | Moderate inhibition |
Benzodiazole Derivative B | Anti-inflammatory | Rodent Edema Model | Significant reduction in edema |
Benzodiazole Derivative C | Analgesic | Rodent Pain Model | Comparable efficacy to ibuprofen |
Properties
IUPAC Name |
4-[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-19-14-20(2)16-22(15-19)34-13-12-30-24-9-5-4-8-23(24)29-28(30)21-17-27(32)31(18-21)25-10-6-7-11-26(25)33-3/h4-11,14-16,21H,12-13,17-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVSJDWSRKIMMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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